molecular formula C12H14N4OS B14908412 1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one

1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one

Cat. No.: B14908412
M. Wt: 262.33 g/mol
InChI Key: KLAFFQGYGQTODU-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin core linked to a pyrrolidin-1-yl group via an ethan-1-one bridge. The pyrrolidine moiety may improve solubility compared to bulkier heterocycles. Safety guidelines emphasize handling precautions (e.g., avoiding ignition sources and proper storage) .

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanone

InChI

InChI=1S/C12H14N4OS/c17-10(16-4-1-2-5-16)7-13-11-9-3-6-18-12(9)15-8-14-11/h3,6,8H,1-2,4-5,7H2,(H,13,14,15)

InChI Key

KLAFFQGYGQTODU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC2=C3C=CSC3=NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Core Heterocycles: The thieno[2,3-d]pyrimidin core in the target compound differs from the thieno[3,4-d]pyrimidin () and pyrazolo[3,4-d]pyrimidin systems (). The 2,3-d fusion in the target may enhance planarity and binding affinity compared to 3,4-d isomers .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogs
Property Target Compound BI-5232 Compound 11A
Solubility Moderate (pyrrolidine) Low (bulky substituents) Moderate (benzodiazol)
LogP (Predicted) ~2.5–3.0 ~3.5–4.0 ~3.0–3.5
Target Interaction Kinase inhibition (inferred) Gene modulation High-affinity binding
Key Observations:
  • Solubility : The target compound’s pyrrolidine group may confer better aqueous solubility than piperidine-containing analogs like BI-5232 .
  • Bioactivity: While BI-5232 and 11A are designed for gene modulation and high-affinity interactions , the thieno[2,3-d]pyrimidin scaffold in the target compound is structurally aligned with kinase inhibitors (e.g., EGFR or JAK2 inhibitors), though direct evidence is lacking.

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